molecular formula C12H17NO2 B101807 N-tert-Butyl-4-methoxybenzamide CAS No. 19486-73-8

N-tert-Butyl-4-methoxybenzamide

Cat. No. B101807
CAS RN: 19486-73-8
M. Wt: 207.27 g/mol
InChI Key: JZHSACJKCPNPHW-UHFFFAOYSA-N
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Description

N-tert-Butyl-4-methoxybenzamide is a chemical compound that is part of a broader class of organic molecules known as benzamides, which are characterized by a benzene ring attached to an amide group. The tert-butyl and methoxy substituents on the benzene ring influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of related N-tert-butyl benzamides has been demonstrated in the literature. For instance, N-tert-Butyl-N-methyl-2-methoxybenzamide undergoes directed metalation followed by a reaction with methyl iodide to yield N-tert-butyl-N-methyl-2-methoxy-6-methylbenzamide with a high yield of 98% . This showcases the synthetic utility of N-tert-butyl-N-methylbenzamides in directed metalation syntheses, which could be extrapolated to the synthesis of N-tert-Butyl-4-methoxybenzamide.

Molecular Structure Analysis

While the specific molecular structure of N-tert-Butyl-4-methoxybenzamide is not directly discussed in the provided papers, the structural characterization of similar compounds can be informative. For example, the structure of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was fully characterized using various spectroscopic methods, including FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis . These techniques are essential for confirming the identity and purity of synthesized compounds and could be applied to N-tert-Butyl-4-methoxybenzamide.

Chemical Reactions Analysis

The chemical reactivity of N-tert-butyl benzamides can be inferred from the reactions they undergo. The directed metalation reaction mentioned earlier is a key transformation that allows for further functionalization of the benzamide core . Additionally, the synthesis of pyrazole derivatives from tert-butyl and methoxybenzyl precursors involves a one-pot reductive amination, indicating that N-tert-butyl benzamides may participate in similar condensation and reduction reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-tert-butyl benzamides can be deduced from related compounds. For instance, the crystal and molecular structure of a Schiff base derived from a tert-butyl benzamide was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding that stabilizes the molecule . Such structural features can influence the melting point, solubility, and stability of the compound. Additionally, the presence of tert-butyl and methoxy groups can affect the compound's hydrophobicity and electronic properties, which are important in determining its reactivity and potential applications in organic synthesis.

Scientific Research Applications

  • Directed Metalation and Synthetic Applications :

    • N-tert-Butyl-N-methyl-2-methoxybenzamide has been utilized in directed metalation syntheses. For instance, its reaction with methyl iodide led to the formation of N-tert-butyl-N-methyl-2-methoxy-6-methylbenzamide, demonstrating its potential in synthetic chemistry (Reitz & Massey, 1990).
  • Synthesis and Anti-inflammatory Properties :

    • Some derivatives, such as N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one, have been synthesized and evaluated for their anti-inflammatory and analgesic properties, indicating potential medicinal applications (Ikuta et al., 1987).
  • Generation of Acyclic N-Acylimines :

    • α-Methoxybenzamides, precursors of acyclic N-acylimines, have been generated using a free radical process starting from an N-tert-butyl or N-cumyl secondary amine (Chao & Weinreb, 2000).
  • Insecticidal Activities :

    • Novel N-alkoxysulfenyl-N'-tert-butyl-N, N'-diacylhydrazines, related to N-tert-butyl-4-methoxybenzamide, have shown promising insecticidal properties, acting as effective insect growth regulators (Zhao et al., 2007).
  • Antidiabetic Potential :

    • Compounds like (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl)phenyl)-4-tert-butylbenzamide (SN158) have shown potential as therapeutic agents against type 2 diabetes through PPARα/γ dual activation (Jung et al., 2017).
  • Liquid Crystal Synthesis :

    • New rod-like homologous series with tert-butyl groups, such as tert-butyl [4-(4'-n-alkoxybenzoyloxy)benzoates], have been synthesized and evaluated for their mesomorphic properties, indicating applications in material science (Thakur & Patel, 2020).
  • Synthesis of Constrained Analogues in Dopamine Receptor Ligands :

    • Research has been conducted on N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides as potent dopamine D3 receptor ligands (Leopoldo et al., 2006).
  • Synthesis and Antioxidant Activity of Hybrid Compounds :

    • Sterically hindered phenols like 3-tert-butyl-N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-ethyl-2-hydroxybenzamide have been synthesized and shown potential as antioxidants (Storozhok et al., 2013).

Safety And Hazards

While specific safety and hazard information for “N-tert-Butyl-4-methoxybenzamide” is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using personal protective equipment .

properties

IUPAC Name

N-tert-butyl-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHSACJKCPNPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342874
Record name N-tert-Butyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyl-4-methoxybenzamide

CAS RN

19486-73-8
Record name N-tert-Butyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
N Auzeil, M Largeron, MB Fleury - Journal of the Chemical Society …, 1999 - pubs.rsc.org
Tertiary pyridinecarboxamides 1–9 and related benzamides 10–18 bearing a tert-butyl substituent were found to undergo alkyl–nitrogen heterolysis under unusually mild conditions. …
Number of citations: 19 pubs.rsc.org
SW Roberts, SM Shaw, JE Milne, DE Cohen, JT Tvetan… - 2012 - ACS Publications
The Ritter reaction utilizing tert-butyl acetate as the tert-butyl cation source was investigated by in situ FTIR and calorimetry under various reaction conditions. It was established that, …
Number of citations: 4 pubs.acs.org
JC Baum, JE Milne, JA Murry… - The Journal of Organic …, 2009 - ACS Publications
A scalable procedure for the conversion of nitriles to N-tert-butyl amides via the Ritter reaction was optimized employing tert-butyl acetate and acetic acid. The reaction has a broad …
Number of citations: 81 pubs.acs.org
R AlanáAitken - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
A series of substituted Δ2-1,2,4-oxadiazolines (4,5-dihydro-1,2,4-oxadiazoles) 12 have been prepared by 1,3-dipolar cycloaddition of nitrile oxides to imines and are found, upon …
Number of citations: 11 pubs.rsc.org
MM Tierney, S Crespi, D Ravelli… - The Journal of organic …, 2019 - ACS Publications
Recent studies have demonstrated the capabilities of amidyl radicals to facilitate a range of intermolecular functionalizations of unactivated, aliphatic C–H bonds. Relatively little …
Number of citations: 40 pubs.acs.org
SS Bera, S Debbarma, AK Ghosh… - The Journal of …, 2017 - ACS Publications
Hydroarylation of internal alkynes by cost-effective Co III -catalysis, directed by N-tert-butyl amides, is achieved to avail mono- or dihydroarylated amide products selectively in an atom …
Number of citations: 43 pubs.acs.org
S Srinivas Kotha, S Badigenchala… - Advanced Synthesis & …, 2015 - Wiley Online Library
An efficient, green and first catalytic process has been developed for the direct synthesis of amides from readily available petroleum by‐products (methylarenes) and amines using an …
Number of citations: 27 onlinelibrary.wiley.com
W Yang, C Feng, Y Tang, M Ji… - Journal of Chemical …, 2020 - journals.sagepub.com
The utility of Cu(OTf) 2 as the catalyst for the synthesis of a series of N-tert-butyl amides in excellent isolated yields via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-…
Number of citations: 2 journals.sagepub.com
SR Huq, S Shi, R Diao, M Szostak - The Journal of Organic …, 2017 - ACS Publications
Samarium(II) iodide–water and samarium(II) iodide–water–amine complexes have been recognized as valuable reagents for the selective generation of aminoketyl radicals from …
Number of citations: 31 pubs.acs.org
BK Malviya, K Singh, PK Jaiswal, M Karnatak… - New Journal of …, 2021 - pubs.rsc.org
Catalyst free synthesis of 6-aryl phenanthridines and amides through an electrochemical reaction is reported in this study. The coupling reaction proceeds by the cathodic reduction of in …
Number of citations: 15 pubs.rsc.org

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